Cis-Trans Isomerization vs. Cyclic Analog
In a direct head-to-head photochemical study, the acyclic ethyl ester (ketone 1) demonstrates productive cis-trans isomerization upon irradiation, whereas the cyclic analog (ketone 2) is completely photoinert and yields no photoproducts. Laser flash photolysis (LFP) further quantified this difference, revealing distinct triplet excited state and biradical intermediate lifetimes [1].
| Evidence Dimension | Photochemical cis-trans isomerization yield and triplet excited state lifetime (τ) upon irradiation |
|---|---|
| Target Compound Data | Produces cis-isomer; LFP transient with τ ∼ 125 ns (assigned to T1 of ketone 1) |
| Comparator Or Baseline | Cyclic 4-(4-methoxyphenyl)-4-oxobut-2-enoate derivative (ketone 2): yields no photoproducts; LFP transients with τ ∼ 20 and 440 ns |
| Quantified Difference | Target is photochemically active (productive isomerization); comparator is photoinert (no product). T1 lifetime differs by >6-fold (125 ns vs 20 ns). |
| Conditions | Irradiation and laser flash photolysis (LFP) in solution, as described in Sarkar et al., J. Phys. Chem. A, 2020. |
Why This Matters
For applications requiring light-driven molecular switches, prodrug activation, or photochemical synthesis, the acyclic ethyl ester is functional while the cyclic analog is useless, making this a critical selection criterion.
- [1] Sarkar, S. K., et al. (2020). Comparison of the Photochemistry of Acyclic and Cyclic 4-(4-Methoxy-phenyl)-4-oxo-but-2-enoate Ester Derivatives. J. Phys. Chem. A, 124(37), 7346–7354. View Source
